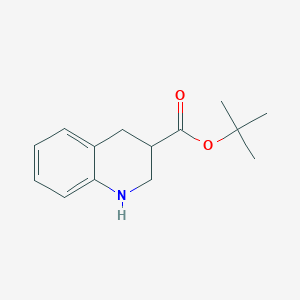![molecular formula C12H17N5O3 B2674408 t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate CAS No. 2287270-50-0](/img/structure/B2674408.png)
t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate is a complex organic compound that features both azetidine and oxazole rings
Preparation Methods
The synthesis of t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxazole ring can be introduced through a subsequent cyclization reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or other nucleophiles.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form triazoles through cycloaddition reactions makes it useful in bioconjugation and labeling studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate involves its ability to participate in various chemical reactions, particularly cycloaddition and substitution reactions. These reactions allow the compound to interact with different molecular targets, forming stable products that can be further utilized in various applications. The molecular pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar compounds to t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate include:
tert-Butyl-3-oxoazetidine-1-carboxylate: A related compound with similar structural features but lacking the azidomethyl and oxazole groups.
tert-Butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate: Another similar compound with an aminomethyl group instead of an azidomethyl group.
Properties
IUPAC Name |
tert-butyl 3-[4-(azidomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)20-11(18)17-5-8(6-17)10-9(4-15-16-13)14-7-19-10/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOPLOQFPKLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2674329.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2674330.png)



![(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate](/img/structure/B2674335.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)
![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2674346.png)

